
3-(2-Methoxyphenyl)-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1,2,5-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methoxybenzonitrile with hydrazine hydrate, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-1,3,4-oxadiazole
- 4-(2-Methoxyphenyl)-1,2,3-triazole
- 3-(2-Methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Methoxyphenyl)-1,2,5-oxadiazole is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H8N2O2/c1-12-9-5-3-2-4-7(9)8-6-10-13-11-8/h2-6H,1H3 |
InChI Key |
ADKORXCOWVPNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


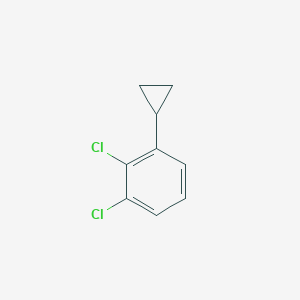

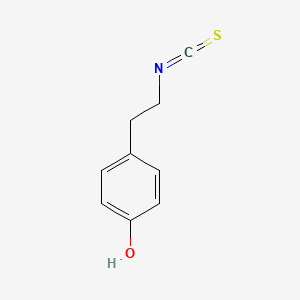
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
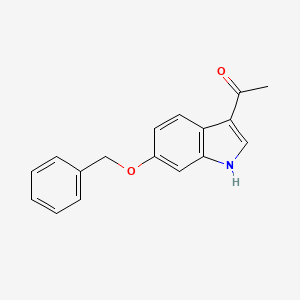
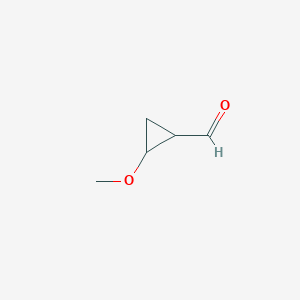
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)

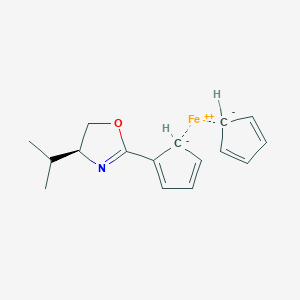


![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)

